

Application Notes and Protocols for Suprachoroidal Injection of Triamcinolone Acetonide

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Compound of Interest

Compound Name: *Marmin acetonide*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques, quantitative outcomes, and experimental protocols for the suprachoroidal injection of triamcinolone acetonide (TA), a corticosteroid used in the treatment of various chorioretinal diseases. The information is compiled from preclinical studies and major clinical trials to guide researchers and professionals in the field.

Introduction to Suprachoroidal Injection

The suprachoroidal space (SCS) is a potential space between the sclera and the choroid that serves as a novel and effective route for targeted drug delivery to the posterior segment of the eye.[1][2] Administration of triamcinolone acetonide via the SCS aims to maximize drug concentration in the retina and choroid while minimizing exposure to the anterior segment, thereby potentially reducing side effects like elevated intraocular pressure (IOP) and cataract formation.[2][3] A proprietary formulation of triamcinolone acetonide, CLS-TA (Xipere™), has been developed for suprachoroidal administration using a specialized microinjector.[4][5]

Quantitative Data Summary from Clinical Studies

The following tables summarize the key efficacy and safety data from prominent clinical trials investigating the suprachoroidal injection of triamcinolone acetonide for macular edema

associated with non-infectious uveitis.

Table 1: Efficacy Outcomes of Suprachoroidal Triamcinolone Acetonide in Non-Infectious Uveitis with Macular Edema

Study (Phase)	Treatment Group	N	Primary Endpoint	Mean Change in Best-Corrected Visual Acuity (BCVA) from Baseline	Mean Change in Central Subfield Thickness (CST) from Baseline	Reference
PEACHTR EE (Phase 3)	4.0 mg CLS-TA (2 injections, 12 weeks apart)	96	47% gained ≥ 15 ETDRS letters at 24 weeks	+13.7 letters at 24 weeks	-157 μm at 24 weeks	[6]
Sham Control	64	16% gained ≥ 15 ETDRS letters at 24 weeks	+2.9 letters at 24 weeks	-19 μm at 24 weeks	[6]	
DOGWOOD (Phase 2)	4.0 mg CLS-TA (single injection)	17	N/A	+9.2 letters at 2 months	-164 μm at 2 months	[7][8]
Phase 1/2 Trial	4.0 mg TA (single injection)	8	N/A	Average of ~3 lines improvement at 26 weeks	67% had $\geq 20\%$ reduction at 26 weeks	[9]

AZALEA (Safety Study)	4.0 mg CLS-TA (2 injections, 12 weeks apart)	38	N/A	Mean improvement from 68.9 to 75.9 letters at 24 weeks	Mean decrease from 335.9 µm to 284.0 µm at 24 weeks	[10][11]
MAGNOLIA (Extension)	CLS-TA from PEACHTREE EE	28	50% did not require rescue therapy up to ~9 months post-last dose	+12.1 letters at 48 weeks (for those not requiring rescue)	-174.5 µm at 48 weeks (for those not requiring rescue)	[12]

Table 2: Safety Outcomes of Suprachoroidal Triamcinolone Acetonide

Study	Treatment Group	N	Incidence of Elevated Intraocular Pressure (>10 mmHg rise from baseline)	Incidence of Cataract Formation	Most Common Adverse Events	Reference
PEACHTREE	4.0 mg CLS-TA	96	11.5%	7.3%	Eye pain, corticosteroid-induced IOP elevation	[6] [13]
Sham Control	64	15.6%	6.3%	N/A	[13]	
DOGWOOD	4.0 mg CLS-TA	17	No corticosteroid-related increases in IOP	N/A	N/A	[8]
Phase 1/2 Trial	4.0 mg TA	8	None	None	Pain or redness at the injection site	[9]
AZALEA	4.0 mg CLS-TA	38	15.8%	4 study eyes (1 deemed treatment-related)	Eye pain at the time of injection (7.9%)	[10]

Table 3: Pharmacokinetic Profile of Suprachoroidal Triamcinolone Acetonide in Rabbits

Parameter	Suprachoroidal Injection (SC-TRI)	Intravitreal Injection (IVT-TRI)	Key Finding	Reference
Drug Exposure in RPE-Choroid-Sclera	~12-fold higher	Lower	Targeted delivery to posterior structures	[14]
Drug Exposure in Lens	460-fold lower	Higher	Reduced anterior segment exposure	[14]
Drug Exposure in Iris-Ciliary Body	34-fold lower	Higher	Reduced anterior segment exposure	[14]
Drug Exposure in Vitreous Humor	22-fold lower	Higher	Reduced anterior segment exposure	[14]
Drug Half-life in Eye	39 days	N/A	Sustained presence of the drug	[15]

Experimental Protocols

Protocol 1: Suprachoroidal Injection Procedure using a Microinjector

This protocol is a generalized procedure based on techniques described in clinical trials.[2][4][16]

Materials:

- Triamcinolone acetonide injectable suspension (e.g., CLS-TA, 40 mg/mL)

- Suprachoroidal space microinjector with microneedles (e.g., 900 μm and 1100 μm lengths) [16]
- Topical or subconjunctival anesthetic[4]
- Antiseptic solution (e.g., povidone-iodine)
- Eyelid speculum
- Calipers

Procedure:

- Patient Preparation: Administer adequate anesthesia to the operative eye.[4] Disinfect the periocular skin, eyelids, and ocular surface with an appropriate antiseptic.
- Injection Site Selection: Identify the injection site, typically in the superotemporal or inferotemporal quadrant, approximately 4-5 mm posterior to the limbus.
- Microneedle Selection: The choice of microneedle length (e.g., 900 μm or 1100 μm) is critical for successful SCS injection.[16] While scleral thickness measurement with ultrasound can be performed, studies have shown a high success rate with the 900 μm needle without prior measurement.[2][9]
- Injection Technique:
 - Hold the microinjector perpendicular to the scleral surface.[4]
 - Gently press the microneedle against the sclera until a slight give or loss of resistance is felt, indicating entry into the suprachoroidal space.[16]
 - Depress the plunger to inject the triamcinolone acetonide suspension (e.g., 0.1 mL).[8] The injection should be performed slowly and steadily.
 - If significant resistance is met, do not force the injection. Withdraw the needle and consider using the longer microneedle or selecting a different injection site.[2][16]
- Post-Injection Care:

- Remove the eyelid speculum.
- Perform a post-injection assessment, including checking for any complications and measuring intraocular pressure.
- Administer post-procedure antibiotics as per standard protocol.

Protocol 2: Assessment of Efficacy in Clinical Trials

1. Best-Corrected Visual Acuity (BCVA):

- Measure BCVA using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart at a standardized distance.
- Record the number of letters read correctly. A gain of 15 or more letters is considered clinically significant.[\[6\]](#)

2. Central Subfield Thickness (CST):

- Obtain high-resolution images of the macula using Spectral Domain Optical Coherence Tomography (SD-OCT).
- Measure the thickness of the central 1 mm subfield.
- Changes from baseline are used to quantify the reduction in macular edema.[\[13\]](#)

3. Assessment of Intraocular Inflammation:

- Grade anterior chamber cells, anterior chamber flare, and vitreous haze using standardized scales (e.g., SUN grading criteria).
- Monitor changes in these parameters to assess the anti-inflammatory effect.[\[10\]](#)

Protocol 3: Assessment of Safety in Clinical Trials

1. Intraocular Pressure (IOP):

- Measure IOP using Goldmann applanation tonometry at each study visit.
- Record any significant elevations in IOP, defined as a rise of >10 mmHg from baseline or an absolute IOP >30 mmHg.[\[10\]](#)

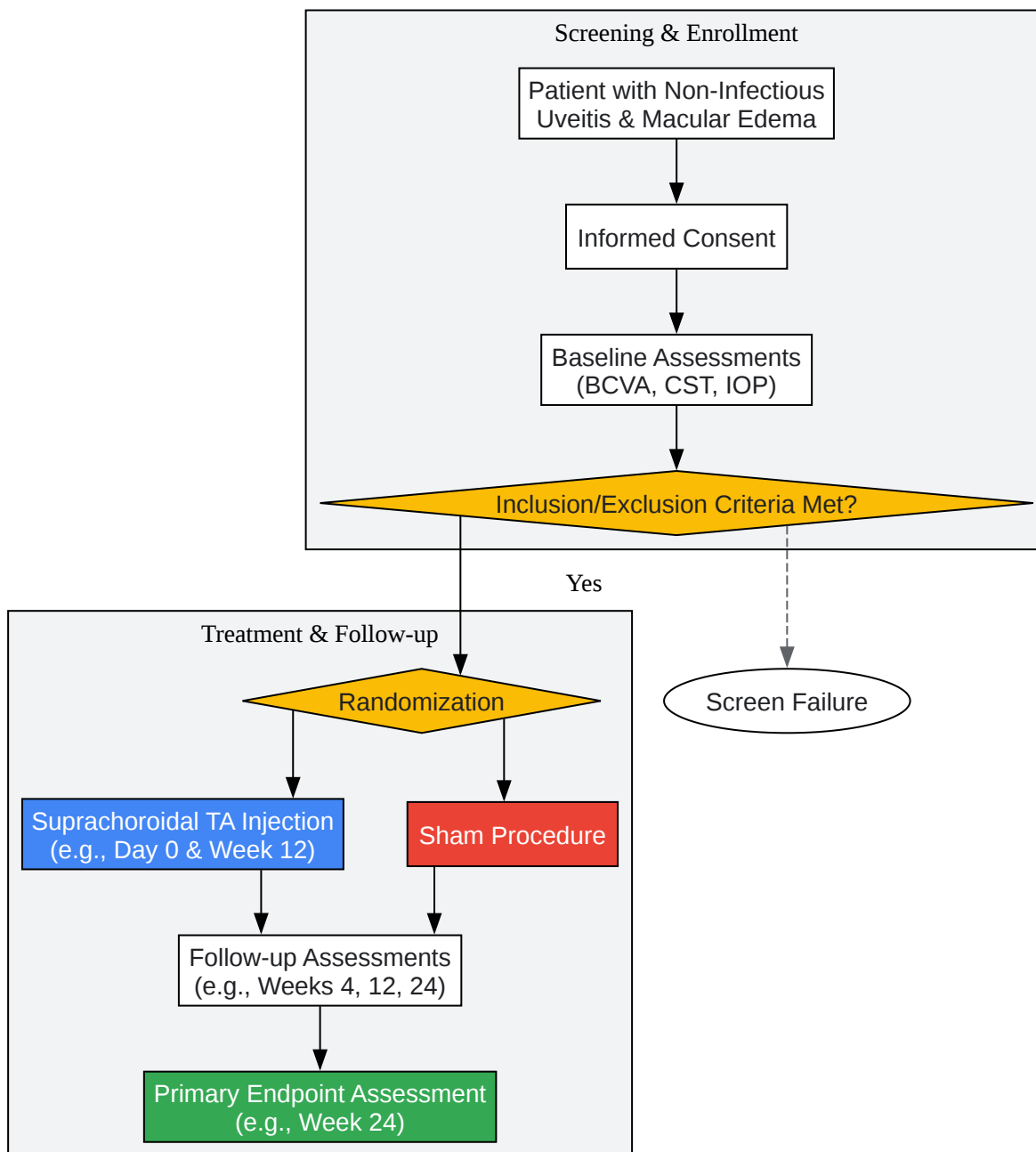
2. Slit-Lamp Biomicroscopy:

- Perform a thorough examination of the anterior and posterior segments of the eye.
- Document any adverse events, such as cataract progression, conjunctival hemorrhage, or signs of endophthalmitis.[\[4\]](#)

3. Systemic Safety Monitoring:

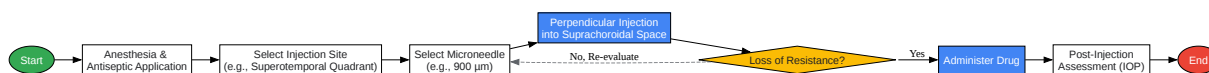
- Monitor for any systemic adverse events and measure plasma concentrations of triamcinolone acetonide to assess systemic exposure.[\[10\]](#)

Visualizations



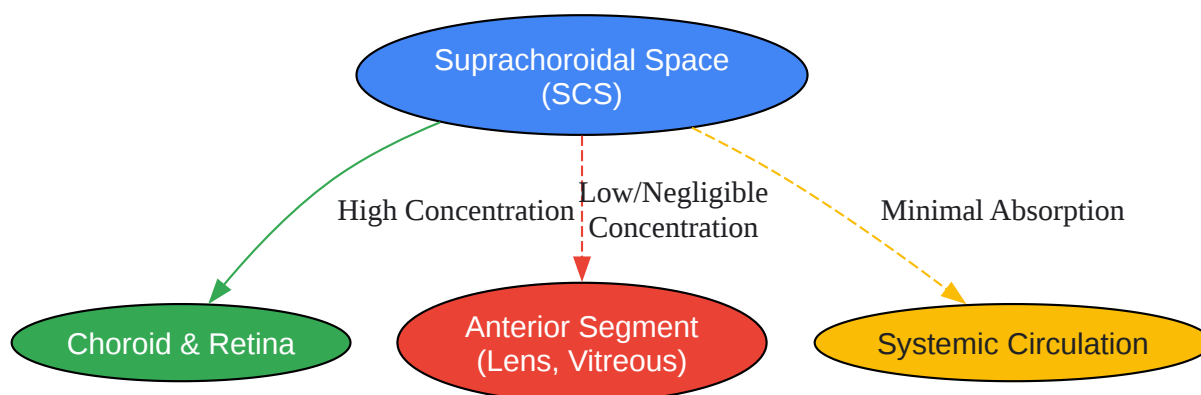
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Caption: Clinical trial workflow for suprachoroidal triamcinolone acetate studies.



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Caption: Step-by-step protocol for suprachoroidal injection of triamcinolone acetonide.



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Caption: Targeted drug distribution after suprachoroidal injection.

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